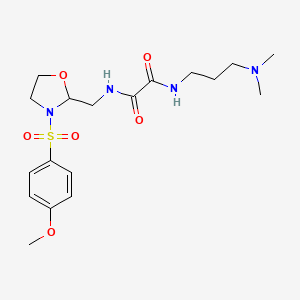

N1-(3-(dimethylamino)propyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"N1-(3-(dimethylamino)propyl)-N2-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide" is a complex organic compound. This exploration delves into its synthesis, molecular structure, chemical reactions, and properties, drawing from a variety of scientific studies to provide a comprehensive understanding.

Synthesis Analysis

The compound's synthesis involves multi-step chemical reactions, potentially including the formation of intermediate compounds such as methyl N-(benzylsulfonyl)oxamate, which could be involved in the synthesis pathways of related sulfonamide and oxazolidinone compounds (Zlotin & Gerasyuto, 1999). These intermediates suggest a complex synthesis route involving sulfonylation and oxazolidinone formation steps.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied, with X-ray crystallography being a common method for determining the arrangement of atoms within the molecule. For instance, studies on similar sulfonamide and oxazolidinone derivatives have revealed detailed molecular geometries, providing insights into the potential structural characteristics of our compound of interest (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Compounds containing sulfonyl and oxazolidinone groups are known to undergo a variety of chemical reactions. These can include interactions with nucleophiles, participation in cycloaddition reactions, and serving as intermediates in the synthesis of heterocyclic systems. The reactivity is often influenced by the presence of these functional groups, which can act as electrophiles or participate in hydrogen bonding (Marcantoni et al., 2002).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. For example, the crystal structure analysis of related compounds has provided insights into their solid-state organization, which can affect their solubility and stability (Nikonov et al., 2021).

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

One-Pot Multistep Synthesis : A study described a one-pot multistep synthesis involving oxazolidin-2-one derivatives, showcasing their versatility as intermediates in organic synthesis. This method highlights the potential utility of related oxazolidinone derivatives in synthesizing complex molecules efficiently (Bagley et al., 2005).

Preparation of Sulfamides : Another approach detailed a safer and more convenient methodology for preparing sulfamides using N-sulfamoyloxazolidin-2-one derivatives. This technique offers an alternative to traditional methods that rely on hazardous reagents, emphasizing the importance of oxazolidinone derivatives in safer chemical syntheses (Borghese et al., 2006).

Pharmacological and Biochemical Applications

Antibacterial Agents : Research on oxazolidinone analogs, U-100592 and U-100766, demonstrated their efficacy as novel antimicrobial agents against a range of bacterial pathogens. These studies underline the therapeutic potential of oxazolidinone derivatives in addressing antibiotic resistance and expanding the arsenal against bacterial infections (Zurenko et al., 1996).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O6S/c1-21(2)10-4-9-19-17(23)18(24)20-13-16-22(11-12-28-16)29(25,26)15-7-5-14(27-3)6-8-15/h5-8,16H,4,9-13H2,1-3H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFNYAVTVMBXMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2481385.png)

![5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2481387.png)

![N-[4-({3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2481389.png)

![ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2481391.png)

![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)

![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)

![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)